N-(4-{2-hydroxy-3-[4-(piperidin-1-ylsulfonyl)piperazin-1-yl]propoxy}phenyl)acetamide
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Overview
Description
N-(4-{2-HYDROXY-3-[4-(PIPERIDINE-1-SULFONYL)PIPERAZIN-1-YL]PROPOXY}PHENYL)ACETAMIDE: is a complex organic compound that features a combination of functional groups, including hydroxyl, sulfonyl, piperazine, and acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-HYDROXY-3-[4-(PIPERIDINE-1-SULFONYL)PIPERAZIN-1-YL]PROPOXY}PHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with a sulfonyl chloride to form the piperidine-1-sulfonyl-piperazine intermediate.
Ether Formation: This intermediate is then reacted with a phenolic compound to form the ether linkage.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.
Medicine
Drug Development: Potential use in the development of pharmaceuticals targeting specific pathways.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-{2-HYDROXY-3-[4-(PIPERIDINE-1-SULFONYL)PIPERAZIN-1-YL]PROPOXY}PHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of the target molecule. This can affect various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-{2-HYDROXY-3-[4-(PIPERIDINE-1-SULFONYL)PIPERAZIN-1-YL]PROPOXY}PHENYL)ACETAMIDE: shares similarities with other sulfonyl-piperazine derivatives and acetamide compounds.
Uniqueness
Functional Group Combination: The unique combination of hydroxyl, sulfonyl, piperazine, and acetamide groups sets it apart from other compounds.
Properties
Molecular Formula |
C20H32N4O5S |
---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
N-[4-[2-hydroxy-3-(4-piperidin-1-ylsulfonylpiperazin-1-yl)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C20H32N4O5S/c1-17(25)21-18-5-7-20(8-6-18)29-16-19(26)15-22-11-13-24(14-12-22)30(27,28)23-9-3-2-4-10-23/h5-8,19,26H,2-4,9-16H2,1H3,(H,21,25) |
InChI Key |
SBGFOYHQDOTGNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)S(=O)(=O)N3CCCCC3)O |
Origin of Product |
United States |
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